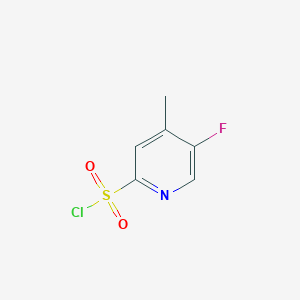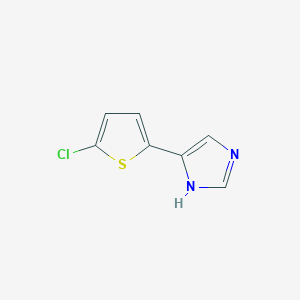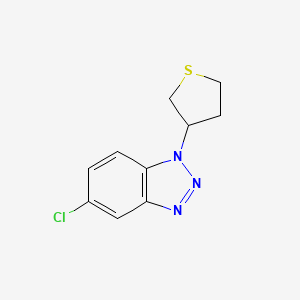![molecular formula C8H14ClNO3 B13561171 Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)
Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride is a nitrogen-containing heterocyclic compound. This compound features a six-membered nitrogen heterocycle fused to a cyclopentane ring, which is a characteristic structure of the 2-azabicyclo[3.2.1]octane system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride typically involves the construction of the bicyclic core through various synthetic methodologies. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through catalytic asymmetric reactions or desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow chemistry techniques to ensure efficient and scalable production. The use of biomass-derived compounds and photochemical transformations are also explored to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for catalytic asymmetric reactions, and various oxidizing and reducing agents for specific transformations. Reaction conditions often involve controlled temperatures and pressures to ensure the desired stereochemical outcomes .
Major Products: The major products formed from these reactions include various derivatives of the 2-azabicyclo[3.2.1]octane system, which can be further utilized in drug discovery and synthetic applications .
Wissenschaftliche Forschungsanwendungen
Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride has significant potential in various scientific research fields:
Chemistry: In synthetic organic chemistry, this compound serves as a key intermediate in the total synthesis of several target molecules. Its unique structure makes it a valuable scaffold for developing new synthetic methodologies .
Biology: In biological research, the compound’s nitrogen-containing heterocycle is of interest due to its bioactive properties. It is studied for its potential interactions with biological targets and its role in various biochemical pathways .
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure and pharmacological properties make it a promising candidate for developing new therapeutic agents .
Industry: In the industrial sector, the compound’s synthesis and applications are investigated for their potential to enhance the production of bioactive molecules and other valuable chemicals .
Wirkmechanismus
The mechanism of action of Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocycle allows it to interact with various enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
- 8-azabicyclo[3.2.1]octane
- Tropane alkaloids
Comparison: Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride is unique due to its specific structural features and synthetic potential. Compared to other similar compounds, it offers distinct advantages in terms of its synthetic accessibility and pharmacological properties. The 8-azabicyclo[3.2.1]octane scaffold, for example, is central to the family of tropane alkaloids, which display a wide array of biological activities . this compound’s unique structure and synthetic versatility make it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H14ClNO3 |
|---|---|
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-11-7(10)8-4-6(9-5-8)2-3-12-8;/h6,9H,2-5H2,1H3;1H |
InChI-Schlüssel |
NOMGUBNFYJYGDN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC(CCO1)NC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)


![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)


![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)


![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)
![2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13561188.png)
